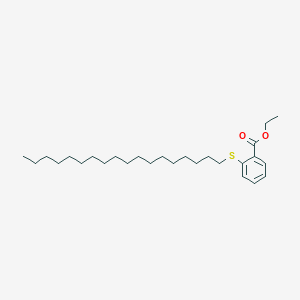
Ethyl 2-octadecylsulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-octadecylsulfanylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an octadecylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-octadecylsulfanylbenzoate typically involves the esterification of 2-octadecylsulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-octadecylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 2-octadecylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-octadecylsulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Lacks the octadecylsulfanyl group, making it less lipophilic.
Octadecyl benzoate: Lacks the sulfanyl group, reducing its potential reactivity.
Ethyl 2-sulfanylbenzoate: Contains a shorter alkyl chain, affecting its solubility and biological activity.
Uniqueness
Ethyl 2-octadecylsulfanylbenzoate is unique due to the presence of both the long octadecyl chain and the reactive sulfanyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
74010-84-7 |
|---|---|
Formule moléculaire |
C27H46O2S |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
ethyl 2-octadecylsulfanylbenzoate |
InChI |
InChI=1S/C27H46O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-26-23-20-19-22-25(26)27(28)29-4-2/h19-20,22-23H,3-18,21,24H2,1-2H3 |
Clé InChI |
XDOLGRZYUPFCPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
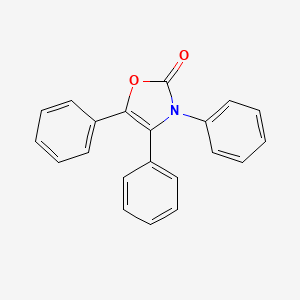

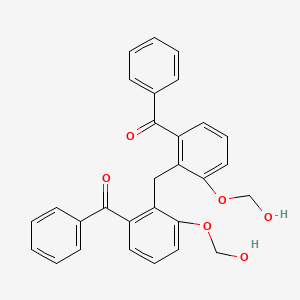

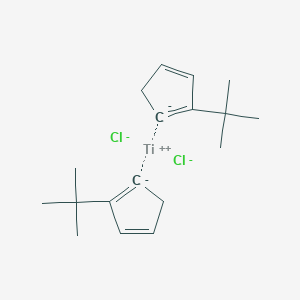
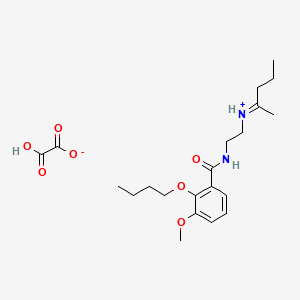
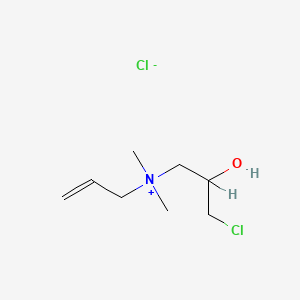




![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
